(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol
Description
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is a chiral amino alcohol featuring a tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl moiety at the C3 position. The compound’s structure includes:
- A primary alcohol at C1.
- A secondary amine at C2 (R-configuration).
- A TBS-protected hydroxyl group at C3.
This compound is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and chiral auxiliaries. The TBS group enhances stability during reactions, allowing selective deprotection under mild acidic conditions (e.g., tetra-n-butylammonium fluoride, TBAF) .
Properties
IUPAC Name |
(2R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLDCSWTBSTLOX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol typically involves the protection of the hydroxyl group of ®-2-Amino-1,3-propanediol. One common method is the reaction of ®-2-Amino-1,3-propanediol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate (NaIO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are effective for deprotection.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of ®-2-Amino-1,3-propanediol upon deprotection.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (R)-2-amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol
- Molecular Formula : C9H23NO2Si
- CAS Number : 176504-16-8
- Purity : Typically available at 95% purity.
The compound features a tert-butyldimethylsilyl (TBS) protecting group, which enhances its stability and solubility during reactions. This property is crucial for its application in multi-step synthesis processes.
Organic Synthesis
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Synthesis of Amino Acids : The compound can be utilized to synthesize chiral amino acids, which are vital for the development of peptide-based drugs.
- Building Block for Complex Molecules : Due to its functional groups, it acts as a versatile building block for constructing more complex organic molecules. It can be involved in reactions such as nucleophilic substitutions and coupling reactions.
Pharmaceutical Applications
The unique structural attributes of this compound make it valuable in drug discovery and development:
- Chiral Auxiliary : It is often used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds that are crucial for pharmacological activity.
- Prodrug Development : The TBS group can be removed under mild conditions, allowing for the generation of active pharmaceutical ingredients (APIs) from prodrugs. This feature is particularly useful in optimizing drug solubility and bioavailability.
Case Study 1: Synthesis of Antiviral Agents
In a study focused on synthesizing antiviral agents, this compound was employed to create key intermediates that led to the development of novel compounds effective against viral infections. The TBS protection allowed for selective reactions without interfering with other functional groups present in the molecule.
Case Study 2: Development of Anticancer Drugs
Research has demonstrated the utility of this compound in synthesizing anticancer drugs. Its ability to facilitate the formation of complex structures has been pivotal in developing compounds that target specific cancer cell pathways. The successful removal of the TBS group under physiological conditions has enabled the production of active agents with improved therapeutic profiles.
Advantages of Using this compound
- Enhanced Stability : The TBS group provides enhanced stability during synthetic processes.
- Versatility : It can participate in various chemical reactions, making it suitable for diverse synthetic pathways.
- Chirality : Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are often required in pharmaceuticals.
Mechanism of Action
The mechanism by which ®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol exerts its effects is primarily through its role as a protecting group and a chiral auxiliary The TBDMS group protects the hydroxyl functionality, allowing for selective reactions at other sites
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
(R)-2-Amino-3-benzyloxy-1-propanol
- Substituent : Benzyloxy group replaces TBS.
- Key Differences: Stability: Benzyl groups require hydrogenolysis (H₂/Pd) for deprotection, unlike TBS’s acid-labile nature. Lipophilicity: The benzyl group increases lipophilicity compared to TBS, affecting solubility in polar solvents .
- Applications : Intermediate in peptide synthesis and β-blocker production.
(R/S)-2-Amino-3-(4-methoxyphenyl)-1-propanol
- Substituent : 4-Methoxyphenyl group at C3.
- Key Differences :
(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol
- Substituent : Methyl branch at C2 and TBS at C3.
- Key Differences: Steric Hindrance: Methyl branching reduces conformational flexibility, impacting reaction kinetics. Synthesis: Uses DiBAl-H reduction of methyl esters, differing from amino alcohol synthesis routes .
Physical and Chemical Properties
Key Observations :
- TBS Derivatives exhibit higher thermal stability and lower polarity, favoring use in non-aqueous reactions.
- Benzyl/Aromatic Derivatives show increased molecular weight and boiling points due to π-π interactions.
- Branched Chains (e.g., methyl groups) reduce solubility in water but enhance stability in organic phases .
Deprotection Conditions :
- TBS Group : Cleaved by TBAF or acetic acid.
- Benzyl Group : Requires H₂/Pd-C or Birch reduction.
- Bis(4-methoxyphenyl)phenylmethyl : Removed via strong acids (e.g., TFA) .
Biological Activity
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol, with CAS number 176504-16-8, is a compound that has garnered interest in various biological applications due to its unique structural features and potential therapeutic properties. This article explores its biological activity, relevant research findings, and case studies.
- IUPAC Name : (R)-2-amino-3-((tert-butyldimethylsilyl)oxy)propan-1-ol
- Molecular Formula : C9H23NO2Si
- Molecular Weight : 205.37 g/mol
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antioxidant Properties :
- Neuroprotective Effects :
- Pharmacological Applications :
Study 1: Neuroprotection Mechanisms
A study published in Trends in Neuroscience highlighted the role of silyl compounds in neuroprotection. The researchers demonstrated that TBDMS-modified amino alcohols could enhance the expression of neuroprotective genes through the activation of the Nrf2 pathway, suggesting a therapeutic potential for neurodegenerative diseases .
Study 2: Antioxidant Activity
Research conducted on similar silyl ethers revealed significant antioxidant activity in vitro. The study measured radical scavenging capabilities using DPPH assays, showing that compounds with TBDMS groups effectively reduced oxidative damage in cellular models .
Study 3: Synthesis and Biological Evaluation
A synthetic route was developed to produce this compound as an intermediate for drug development. The synthesized compound was evaluated for its biological activity against various cancer cell lines, demonstrating moderate cytotoxic effects, which warrant further investigation .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 176504-16-8 | C9H23NO2Si | Antioxidant, Neuroprotective |
| tert-butyl hydroquinone (TBHQ) | 1948-33-0 | C10H14O2 | Antioxidant, Preservative |
| 3-(tert-butyldimethylsilyloxy)propan-1-amine | 115306-75-7 | C9H23NO2Si | Potential anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol, and how can its stereochemical purity be ensured?
- Methodological Answer : The tert-butyldimethylsilyl (TBDMS) group is typically introduced via silylation of the hydroxyl group using TBDMS chloride under inert conditions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation derivatives) may be employed. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product. Stereochemical validation requires and NMR analysis to confirm retention of the (R)-configuration and absence of racemization .
Q. How can researchers confirm the structural integrity of intermediates during multi-step synthesis of TBDMS-protected amino alcohols?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to verify regiochemistry of the TBDMS group and amino-propanol backbone. For example, tert-butyl protons in TBDMS resonate at ~0.1–0.3 ppm .
- HR-MS : High-resolution mass spectrometry to confirm molecular weight (e.g., observed [M+H] peaks matching theoretical values within 2 ppm error) .
- FT-IR : Detection of characteristic Si-O-C stretches (~1250 cm) and hydroxyl/amino group vibrations .
Advanced Research Questions
Q. How do unexpected byproducts form during TBDMS protection of amino alcohols, and how can these be mitigated?
- Methodological Answer : Redox side reactions (e.g., oxidative coupling) may occur under acidic or high-temperature conditions. For instance, thionyl chloride-mediated reactions with amino acid derivatives can lead to dimerization or quinone formation instead of acyl chlorides . Mitigation strategies:
- Use milder silylating agents (e.g., TBDMS triflate with 2,6-lutidine as a base).
- Monitor reaction progress via TLC or in situ NMR (if fluorinated reagents are used) .
Q. What are the challenges in deuterium labeling of TBDMS-protected amino alcohols for metabolic studies?
- Methodological Answer : Isotopic labeling (e.g., ) at the propanol backbone requires careful control of reaction conditions to avoid isotopic scrambling. A validated approach involves:
- Deuterium Exchange : Using DO or deuterated solvents during hydrogenolysis (e.g., Pd/C-catalyzed deprotection of benzyl groups in deuterated media) .
- Stereochemical Retention : Ensure chiral centers remain intact by avoiding strong acids/bases. For example, deuterated ethyl 2-amino-3-(TBDMS-oxy)propanoate retains configuration when purified under neutral conditions .
Q. How does the TBDMS group influence the stability of amino alcohols under varying pH conditions?
- Methodological Answer : The TBDMS group is stable in neutral and mildly acidic conditions but hydrolyzes under strong acids (e.g., HCl/MeOH) or bases (e.g., TBAF). Stability assays:
- Kinetic Studies : Monitor TBDMS cleavage via NMR in buffered solutions (pH 1–12) at 25–60°C.
- Applications : The group’s stability enables selective deprotection in multi-functional molecules, as seen in the synthesis of deuterated metabolites .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the reactivity of TBDMS-protected alcohols in cross-coupling reactions?
- Resolution : Discrepancies arise from solvent polarity and catalyst choice. For example, TBDMS ethers may undergo desilylation under Pd-catalyzed conditions in polar aprotic solvents (e.g., DMF), but remain intact in non-polar media (e.g., toluene). Researchers should validate conditions using model substrates before scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
